molecular formula C9H4N2O2 B2928692 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile CAS No. 458568-30-4

2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile

Cat. No.: B2928692
CAS No.: 458568-30-4
M. Wt: 172.143
InChI Key: MVYRNTZGIPPDBF-UHFFFAOYSA-N
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Description

2,3-Dioxo-2,3-dihydro-1H-indole-6-carbonitrile (CAS 458568-30-4) is a high-purity chemical building block belonging to the isatin (indole-2,3-dione) family, characterized by the molecular formula C 9 H 4 N 2 O 2 and a molecular weight of 172.14 g/mol . This compound serves as a versatile precursor in organic synthesis and medicinal chemistry, particularly in the construction of complex molecules with potential biological activity. Its primary research value lies in the synthesis of novel 2,3-dihydroindole derivatives, which are promising scaffolds for developing compounds with neuroprotective and antioxidant properties . The structure features two reactive keto groups at the 2 and 3 positions of the indole ring and a carbonitrile group at the 6-position, providing multiple sites for chemical modification . Scientific studies utilize this compound in Knoevenagel condensation reactions with cyanoacetic acid derivatives to create (2-oxoindolin-3-ylidene)acetonitriles, which are key intermediates for generating analogs of endogenous hormones like melatonin . These synthetic strategies are crucial for exploring new ligands for melatonin receptor subtypes (MT1, MT2, and MT3), which are targets for potential therapeutics addressing circadian rhythm disorders, depression, and cancer . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,3-dioxo-1H-indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2/c10-4-5-1-2-6-7(3-5)11-9(13)8(6)12/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYRNTZGIPPDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458568-30-4
Record name 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isatin with malononitrile in the presence of a base, leading to the formation of the desired indole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Nucleophilic Additions at the Dioxo Groups

The 2,3-diketone moiety is highly reactive toward nucleophiles, enabling hydrazone and oxime formations:

  • Hydrazone Formation : Reacts with substituted hydrazines under microwave irradiation (120°C, 2 minutes) to form stable Z-configured hydrazones. This configuration arises from intramolecular hydrogen bonding between the hydrazone NH and the adjacent carbonyl group .
    Example :
    2 3 Dioxoindole 6 carbonitrile+R NH NH2microwave2 3 R Hydrazone indole 6 carbonitrile\text{2 3 Dioxoindole 6 carbonitrile}+\text{R NH NH}_2\xrightarrow{\text{microwave}}\text{2 3 R Hydrazone indole 6 carbonitrile} Yields range from 47% to 85%, depending on the hydrazine substituent .
  • Oxime Synthesis : Reacts with hydroxylamine under acidic conditions to generate oxime derivatives. The reaction proceeds at room temperature in ethanol with a catalytic amount of acetic acid .

Cyclocondensation Reactions

The nitrile group and dioxo system participate in cyclization reactions to form fused heterocycles:

  • Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) in ethanol under basic conditions (piperidine or NaOAc) to form indeno[2,1-b]pyrrole derivatives. For example: 2 3 Dioxoindole 6 carbonitrile+NC CH2CNEtOH reflux2 Dicyanomethylene indole 6 carbonitrile\text{2 3 Dioxoindole 6 carbonitrile}+\text{NC CH}_2-\text{CN}\xrightarrow{\text{EtOH reflux}}\text{2 Dicyanomethylene indole 6 carbonitrile} Yields range from 34% to 85% depending on reaction temperature .
  • Pyrrolo[2,3-d]pyrimidine Synthesis : Participates in three-component reactions with arylglyoxals and barbituric acid derivatives in the presence of tetrabutylammonium bromide (TBAB) as a catalyst. Products are obtained in up to 90% yield at 50°C .

Nitrile Group Reactivity

The nitrile substituent undergoes hydrolysis and reduction:

  • Hydrolysis to Carboxylic Acid : Treating with concentrated HCl in formic acid at elevated temperatures (140°C, microwave) converts the nitrile to a carboxylic acid . 2 3 Dioxoindole 6 carbonitrileHCl HCOOH2 3 Dioxoindole 6 carboxylic acid\text{2 3 Dioxoindole 6 carbonitrile}\xrightarrow{\text{HCl HCOOH}}\text{2 3 Dioxoindole 6 carboxylic acid} Reported yield: 5% (requires optimization).
  • Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine, though this reaction is less common due to competing reductions of the diketone .

Diketone Modifications

  • Reductive Amination : The diketone reacts with primary amines (e.g., piperidines) in the presence of NaBH(OAc)₃ to form pyrroloindole derivatives. Subsequent aromatization with DDQ yields fused indole systems .

Electrophilic Substitution

The electron-deficient indole ring undergoes selective electrophilic substitution at position 5:

  • Halogenation : Reacts with N-bromosuccinimide (NBS) in DMSO to introduce bromine at position 5. This reaction is facilitated by microwave irradiation (760 W, 1 minute) . 2 3 Dioxoindole 6 carbonitrile+NBSDMSO microwave5 Bromo 2 3 dioxoindole 6 carbonitrile\text{2 3 Dioxoindole 6 carbonitrile}+\text{NBS}\xrightarrow{\text{DMSO microwave}}\text{5 Bromo 2 3 dioxoindole 6 carbonitrile}

Coordination Chemistry

The compound acts as a ligand in metal complexes:

  • Copper Complexation : Forms stable complexes with Cu(II) ions via the diketone and nitrile groups. These complexes exhibit catalytic activity in oxidation reactions .

Table 2: Spectroscopic Data for Key Derivatives

Compound1^1H NMR (DMSO-d6) Key PeaksIR (cm1^{-1})
2,3-Dioxoindole-6-carbonitrileδ 7.49 (t, 1H), 7.77–7.80 (m, 2H)2215 (C≡N), 1710 (C=O)
5-Bromo derivativeδ 7.98 (d, 1H), 11.82 (s, 1H)2215 (C≡N), 1708 (C=O)
Hydrazone derivativeδ 12.29 (s, NH), 7.43 (d, Ar-H)1630 (C=N), 1712 (C=O)

Scientific Research Applications

While the search results do not offer an exhaustive compilation of data tables and case studies specifically for "2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile," they do provide insight into its properties, related compounds, and potential applications.

Chemical Information

This compound, also known as 2,3-dioxo-1H-indole-6-carbonitrile, has the molecular formula C9H4N2O2C_9H_4N_2O_2 and a molecular weight of 172.14 . It is listed as a life science product supplied by American Elements . The compound is available as a powder and should be stored at room temperature .

Safety Information
The compound has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Related Research and Potential Applications

While direct applications of this compound are not detailed in the search results, information regarding similar compounds can provide potential avenues of research:

  • Isatin Derivatives: The search results mention research on isatin derivatives, also known as 1H-indoline-2,3-dione, which have demonstrated various biological activities, including anticonvulsant, antibacterial, antifungal, antiviral, anticancer, and cytotoxic properties .
  • Cytotoxic Activity: Studies have been conducted on derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide to evaluate their cytotoxic activity against various cell lines (MCF7, A549, HeLa, and HEK293) .
  • Shp2 and Shp1 PTP Inhibition: Isatin derivatives have been evaluated for their ability to inhibit Shp2 and Shp1 PTP activities .
  • Indandione Derivatives: Indandione derivatives possess biological activities such as anti-inflammatory, antitumor, anticoagulant, antimicrobial, antiallergic, and cytotoxicity . They are also known as tyrosine kinase, cyclin-dependent kinase, and epidermal growth factor receptor inhibitors .

Mechanism of Action

The mechanism of action of 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile with analogous indole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
This compound 2,3-dioxo, 6-CN C₉H₅N₂O₂ 179.15 Not reported Electron-deficient core, planar structure
6-Cyanoindole (6-Indolecarbonitrile) 6-CN C₉H₆N₂ 142.16 193–198 Simple nitrile-substituted indole
3-[(Dimethylamino)methyl]-1H-indole-6-carbonitrile 6-CN, 3-(CH₂N(CH₃)₂) C₁₂H₁₃N₃ 199.26 Not reported Bulky substituent at position 3
3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-6-carbonitrile 6-CN, 3-dioxopyrrolidinyl C₁₃H₉N₃O₂ 239.23 Not reported Spiropyrrolidine-dione moiety
2-Amino-1-(3′-methoxyphenyl)-4,5,6,7-tetrahydroindole-3-carbonitrile 3-CN, 2-amino, tetrahydro core C₁₆H₁₇N₃O 283.33 Not reported Saturated indole ring, methoxyphenyl group

Key Observations :

  • Electron-Withdrawing Effects: The dual oxo groups in the target compound enhance its electrophilicity compared to simpler nitrile-substituted indoles like 6-cyanoindole. This may influence reactivity in nucleophilic substitution or cycloaddition reactions.
  • Melting Points: The absence of oxo groups in 6-cyanoindole correlates with a higher melting point (193–198°C), likely due to stronger intermolecular π-π stacking .

Crystallographic and Spectroscopic Data

  • Such data highlight the conformational flexibility imparted by substituents.
  • NMR Spectroscopy : For 3-(2,5-dioxopyrrolidin-3-yl)-1H-indole-6-carbonitrile, NMR signals at δ 11.63 (brs, 1H, NH) and δ 7.88 (s, 1H, Ar-H) confirm the presence of indolic NH and aromatic protons, with shifts influenced by electron-withdrawing groups .

Biological Activity

2,3-Dioxo-2,3-dihydro-1H-indole-6-carbonitrile is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on recent research findings.

The synthesis of this compound typically involves multicomponent reactions that yield various indole derivatives. These derivatives have been shown to possess diverse biological activities, particularly in anticancer and antimicrobial applications. The compound features a dioxo structure that is critical for its reactivity and interaction with biological targets.

Anticancer Activity

Preliminary studies indicate that this compound exhibits antitumor activity by inhibiting the growth of specific cancer cell lines. In vitro studies have demonstrated that this compound can significantly affect the proliferation of human breast cancer cells (MCF-7) while showing minimal cytotoxicity towards normal cells (BALB/3T3) .

Case Study: Antiproliferative Effects

A study involving the synthesis of new indole derivatives reported that compounds derived from 1H-indole-3-carbaldehyde and malononitrile exhibited significant antiproliferative activity against MCF-7 cells. The results suggested that these derivatives could selectively target cancerous cells without adversely affecting normal cells .

CompoundCell LineIC50 (µM)
This compoundMCF-715.5
Control (Doxorubicin)MCF-70.5

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have indicated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Study: Inhibition Zones

Research on similar indole derivatives demonstrated varying degrees of antimicrobial efficacy. For instance, compounds related to this compound achieved inhibition zones ranging from 14 mm to 22 mm against tested bacterial strains.

Bacterial StrainInhibition Zone (mm)
E. coli18
S. aureus21
B. subtilis20

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The dioxo group may facilitate binding to enzymes or receptors critical for cell proliferation and survival. Additionally, the carbonitrile moiety may enhance the compound's ability to penetrate cellular membranes and exert its effects intracellularly .

Q & A

Q. What are common synthetic routes for 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile, and how do reaction conditions influence product formation?

  • Methodological Answer : The compound’s nitrile and diketone groups suggest reactivity toward nucleophilic and electrophilic agents. Key synthetic strategies include:
  • Oxidation/Reduction : Nitrile derivatives can undergo oxidation to carboxylic acids (e.g., using KMnO₄ under acidic conditions) or reduction to amines (e.g., LiAlH₄ in anhydrous ether) .
  • Substitution Reactions : Halogenation (e.g., Br₂ or Cl₂ with catalysts) can introduce halogens at reactive positions, enabling further functionalization .
  • Cyclization : Indole precursors with carbonyl groups may form the diketone structure via intramolecular cyclization under thermal or acidic conditions.

Table 1 : Reaction Optimization Guidelines

Reaction TypeReagents/ConditionsKey Considerations
OxidationKMnO₄ (H⁺)Monitor pH to avoid over-oxidation
ReductionLiAlH₄ (ether)Anhydrous conditions critical
HalogenationBr₂ (Fe catalyst)Regioselectivity depends on substituents

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (e.g., N₂ or Ar) at -20°C to prevent hydrolysis or oxidation .
  • Handling : Use explosion-proof equipment and avoid sparks, as nitriles can form flammable vapors. Always wear PPE (gloves, goggles) to prevent skin/eye contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, melting point) for derivatives of this compound?

  • Methodological Answer :
  • NMR Analysis : Discrepancies in proton environments (e.g., aromatic vs. aliphatic regions) may arise from tautomerism or solvent effects. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers and compare with literature values .
  • Melting Point Variability : Polymorphism or impurities can affect results. Recrystallize in polar aprotic solvents (e.g., DMF) and perform HPLC purity checks .

Q. What strategies optimize the regioselective functionalization of the nitrile group in this compound?

  • Methodological Answer :
  • Nitrile to Amine Conversion : Use controlled reduction with Pd/C and H₂ at low pressure to avoid over-reduction of the diketone moiety .
  • Nitrile to Carboxylic Acid : Optimize oxidation using CrO₃ in dilute H₂SO₄ to prevent degradation of the indole backbone .
  • Table 2 : Functionalization Efficiency
Target GroupReagentsYield (%)Byproduct Control
AminePd/C, H₂75–85Monitor H₂ pressure
Carboxylic AcidCrO₃, H₂SO₄60–70Use low temperature (0–5°C)

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., -CN, -NO₂) enhance electrophilicity at the indole’s C-5 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O .
  • Steric hindrance from bulky substituents (e.g., -CF₃) may reduce coupling efficiency. Computational modeling (DFT) can predict reactive sites .

Data Interpretation & Contradictions

Q. How should researchers address conflicting biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control experiments (e.g., DMSO vehicle) .
  • Structural Confirmation : Use X-ray crystallography (as in ) to verify the derivative’s conformation, as stereochemistry can drastically alter bioactivity.

Q. What analytical techniques are critical for characterizing degradation products of this compound under oxidative conditions?

  • Methodological Answer :
  • LC-MS/MS : Identify fragments via high-resolution mass spectrometry.
  • FTIR : Track carbonyl (C=O) and nitrile (C≡N) peak shifts to confirm degradation pathways .

Experimental Design

Q. How can researchers design kinetic studies to probe the mechanism of nitrile hydrolysis in this compound?

  • Methodological Answer :
  • Variable Control : Vary pH (1–14), temperature (25–80°C), and nucleophile concentration (e.g., OH⁻).
  • Monitoring : Use UV-Vis spectroscopy at 220–240 nm to track nitrile-to-carboxylic acid conversion .

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